![molecular formula C22H19ClN2O3 B289273 N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B289273.png)
N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide, also known as CB-30865, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a small molecule that belongs to the class of benzamides, which are known for their diverse pharmacological properties. In
作用機序
The mechanism of action of N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. By inhibiting PARP, N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide can induce cell death in cancer cells and reduce the growth of tumors.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide has also been shown to have analgesic effects, making it a potential candidate for the treatment of pain.
実験室実験の利点と制限
One of the advantages of using N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide in lab experiments is its high purity and stability. N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide in lab experiments is its potential toxicity. N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide has been shown to have cytotoxic effects on normal cells as well as cancer cells, which may limit its therapeutic potential.
将来の方向性
There are a number of future directions for research on N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide. One area of research is in the development of more potent and selective PARP inhibitors. Additionally, researchers are exploring the use of N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide in combination with other drugs for the treatment of cancer and other diseases. Finally, researchers are studying the potential use of N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide in the treatment of other diseases such as diabetes and cardiovascular disease.
In conclusion, N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide is a promising compound that has potential therapeutic applications in the treatment of cancer, neurological disorders, and inflammatory diseases. While there are still limitations to its use in lab experiments, the future directions of research on N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide are promising and may lead to the development of new and effective treatments for a variety of diseases.
合成法
The synthesis of N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide is through the reaction of 4-chlorobenzylamine with 4-methoxybenzoyl chloride, followed by the addition of 2-aminobenzamide. This reaction produces N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide in high yields and purity.
科学的研究の応用
N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for chemotherapy. Additionally, N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C22H19ClN2O3 |
|---|---|
分子量 |
394.8 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)methyl]-2-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C22H19ClN2O3/c1-28-18-12-8-16(9-13-18)21(26)25-20-5-3-2-4-19(20)22(27)24-14-15-6-10-17(23)11-7-15/h2-13H,14H2,1H3,(H,24,27)(H,25,26) |
InChIキー |
OOPXRHLTUKVLAZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)Cl |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




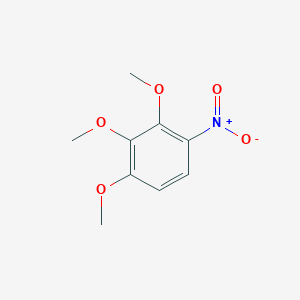
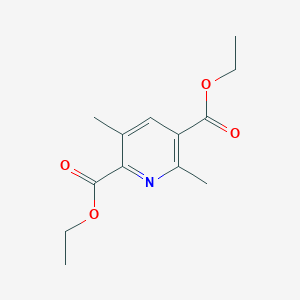

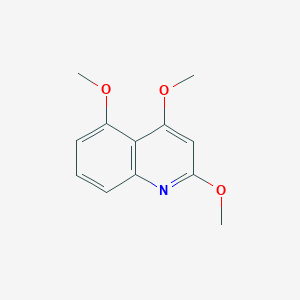
![{6-[(Acetyloxy)methyl]-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B289197.png)

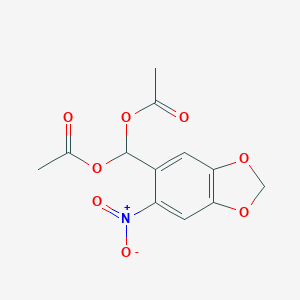

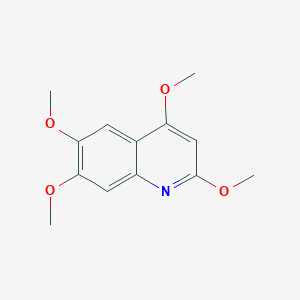
![N-{2-[4-(benzyloxy)phenyl]ethyl}-2-phenylacetamide](/img/structure/B289206.png)
![2-(3-methoxyphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289211.png)
![5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289213.png)
![N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B289214.png)